molecular formula C12H16Si B168493 DI(Cyclopentadienyl)dimethylsilane CAS No. 18053-74-2

DI(Cyclopentadienyl)dimethylsilane

Cat. No. B168493
CAS RN: 18053-74-2
M. Wt: 188.34 g/mol
InChI Key: FPWYHHNBOYUKSS-UHFFFAOYSA-N
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Description

DI(Cyclopentadienyl)dimethylsilane is a chemical compound with the molecular formula C12H16Si . It contains a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings .


Synthesis Analysis

The synthesis of cyclopentadienyl metal compounds, such as DI(Cyclopentadienyl)dimethylsilane, often involves the use of cyclopentadienes as precursors . Highly substituted cyclopentadienes and pentafulvenes are particularly important because they serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .


Molecular Structure Analysis

The molecular structure of DI(Cyclopentadienyl)dimethylsilane is characterized by a total of 30 bonds, including 14 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, and 2 five-membered rings . The molecule contains a total of 29 atoms, including 16 Hydrogen atoms and 12 Carbon atoms .


Physical And Chemical Properties Analysis

DI(Cyclopentadienyl)dimethylsilane has a molecular weight of 188.34 . It has a boiling point of 73°C and a predicted density of 0.94±0.1 g/cm3 . It also exhibits hydrolytic sensitivity 4, meaning it does not react with water under neutral conditions .

Scientific Research Applications

Photoreactivity and Derivative Synthesis

  • Photoreactivity and Novel Derivatives : Di(9-anthryl)dimethylsilane exhibits interesting photochemistry, producing novel intramolecular addition products. These products undergo cycloreversion by thermolysis and can be converted into unique derivatives, such as naphthotriptycene (Sakurai, Sakamoto, Nakamura, & Kira, 1985).

Ceramic Materials Synthesis

  • SiC/MC/C Ceramic Synthesis : The reaction of poly(dimethylsilane) with bis(cyclopentadienyl)M dichloride complexes offers a new route to synthesize SiC/MC ceramics. These materials show promise for applications in electronics due to their good dielectric properties (Amorós, Beltrán, Guillem, & Latorre, 2002).

Generation and Reactions of Intermediates

  • Silafulvene Reactions : Generated from (allyl)(cyclopentadienyl)dimethylsilane, silafulvene undergoes various reactions with trapping reagents, leading to the formation of distinct compounds such as (cyclopentadienyl)(methoxy)dimethylsilane and fulvene derivatives (Nakadaira, Sakaba, & Sakurai, 1980).

Polymer Coating Production

Metal Complexes and Catalysis

  • Metal Complexes and Catalysis : Cyclopentadienyl compounds with nitrogen donors in the side-chain have been explored for their potential in catalysis and metal complex formation. The dimethylaminoethyl side-chain and pendant pyridyl groups in these compounds significantly influence the structure and properties of the metal complexes (Jutzi & Siemeling, 1995).

Chemical Reaction Mechanisms

  • Novel Reaction Mechanisms : The study of di(alkyn-1-yl)dimethylsilanes reveals insights into novel chemical reaction mechanisms, such as 1,1-ethylboration. This research advances our understanding of chemical reactivity and potential applications in organic synthesis (Wrackmeyer, Tok, Shahid, & Ali, 2004).

Mechanism of Action

Target of Action

DI(Cyclopentadienyl)dimethylsilane, also known as a type of metallocene, primarily targets transition metal compounds . Cyclopentadienyl and substituted cyclopentadienyl anions are a very important class of ligands for these compounds .

Mode of Action

The compound interacts with its targets through the formation of metallocene complexes . These complexes usually show high chemical inertness and stability . This property makes the metallocenes popular and indispensable catalysts in a plethora of organic transformations .

Biochemical Pathways

The compound affects the C–H bond functionalization pathway . Half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization . The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity .

Pharmacokinetics

Its properties such as boiling point (73°c / 25) and density (094±01 g/cm3) have been reported . It also shows no reaction with water under neutral conditions , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of metallocene complexes that can catalyze various organic transformations . For example, the compound can be used to synthesize half-sandwich metallocenes of late transition metals . These metallocenes can then catalyze C–H bond functionalization .

Action Environment

The action of DI(Cyclopentadienyl)dimethylsilane can be influenced by environmental factors such as pH. For example, the inter-conversion between the conjugated cyclopentadiene moiety and the cyclopentadienyl anion can be conducted in a pH-dependent chemical environment . , which could influence its stability in different environments.

Safety and Hazards

DI(Cyclopentadienyl)dimethylsilane is a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

Future Directions

Cyclopentadienyl ring activation in organometallic chemistry and catalysis is a promising area of research . The cyclopentadienyl ligand can have a pivotal role in electrocatalytic H2 production, N2 reduction, hydride transfer reactions, and proton-coupled electron transfer . Future potential and research directions are discussed in the light of remaining challenges that require critical consideration .

properties

IUPAC Name

di(cyclopenta-1,3-dien-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWYHHNBOYUKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC1)C2=CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478233
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI(Cyclopentadienyl)dimethylsilane

CAS RN

107241-50-9
Record name Silane, dicyclopentadienyldimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of di(cyclopentadienyl)dimethylsilane in synthesizing ruthenocenophanes?

A1: Di(cyclopentadienyl)dimethylsilane serves as a crucial precursor in the synthesis of [1.1]ruthenocenophanes, specifically bis(dimethylsila)-[1.1]ruthenocenophane []. The synthesis involves reacting dilithium di(cyclopentadienyl)dimethylsilane with RuCl2·4 dmso in a tetrahydrofuran solution []. This reaction highlights the compound's ability to act as a ligand source, contributing both cyclopentadienyl rings and the bridging dimethylsilyl group to the final ruthenocenophane structure.

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